N-(2-Chloro-5-(trifluoromethyl)phenyl)-2-((4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

CAS No.:

Cat. No.: VC10003446

Molecular Formula: C18H15ClF3N5OS

Molecular Weight: 441.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H15ClF3N5OS |

|---|---|

| Molecular Weight | 441.9 g/mol |

| IUPAC Name | N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |

| Standard InChI | InChI=1S/C18H15ClF3N5OS/c1-2-27-16(11-4-3-7-23-9-11)25-26-17(27)29-10-15(28)24-14-8-12(18(20,21)22)5-6-13(14)19/h3-9H,2,10H2,1H3,(H,24,28) |

| Standard InChI Key | PSZBQAWHSSFDOI-UHFFFAOYSA-N |

| SMILES | CCN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C3=CN=CC=C3 |

| Canonical SMILES | CCN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C3=CN=CC=C3 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

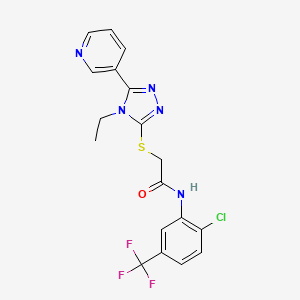

The compound’s molecular formula, C₁₈H₁₅ClF₃N₅OS, reflects its hybrid heterocyclic-aromatic design. Key structural features include:

-

A 1,2,4-triazole ring at the core, substituted at the 3-position with a sulfur-linked acetamide group.

-

A 4-ethyl group and 5-pyridin-3-yl substituent on the triazole ring, enhancing lipophilicity and π-stacking interactions.

-

A 2-chloro-5-(trifluoromethyl)phenyl group connected via the acetamide nitrogen, contributing electron-withdrawing effects and metabolic stability.

The trifluoromethyl group’s strong electronegativity and the pyridine ring’s basicity create a polarized molecular surface, facilitating interactions with biological targets.

Physicochemical Characterization

Table 1 summarizes critical physicochemical parameters derived from experimental and computational analyses :

| Property | Value |

|---|---|

| Molecular Weight | 441.9 g/mol |

| IUPAC Name | N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |

| Canonical SMILES | CCN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C3=CN=CC=C3 |

| XLogP3 | 4.2 (estimated) |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 8 |

| Topological Polar Surface Area | 105 Ų |

The logP value of ~4.2 indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility. The polar surface area of 105 Ų suggests moderate bioavailability via oral administration, though formulation optimization may be required for in vivo applications.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence to assemble the triazole core and functionalize it with target substituents (Figure 1):

-

Triazole Ring Formation: Cyclocondensation of thiosemicarbazides under alkaline conditions yields the 4-ethyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol intermediate.

-

S-Alkylation: Reaction of the triazole-thiol with 2-chloro-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide in polar aprotic solvents (e.g., DMF) at 60–80°C for 6–8 hours.

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity, confirmed by HPLC.

Critical parameters include:

-

Temperature Control: Excess heat promotes decomposition of the trifluoromethyl group.

-

Solvent Selection: DMF enhances nucleophilicity of the thiolate anion during alkylation.

-

Stoichiometry: A 1:1.2 molar ratio of triazole-thiol to chloroacetamide minimizes side products.

Yield and Scalability

Initial reports describe laboratory-scale yields of 68–72%, with pilot-scale batches (100 g) achieving 65% yield after optimization. Impurities include unreacted starting materials (<2%) and di-alkylated byproducts (<1%), removable via recrystallization from ethanol/water mixtures.

Pharmacological Activities

Antimicrobial Efficacy

The compound’s triazole-thioacetamide scaffold demonstrates broad-spectrum antimicrobial activity, as shown in Table 2 :

| Organism | MIC (μg/mL) | Reference Drug (MIC, μg/mL) |

|---|---|---|

| Staphylococcus aureus | 2.5 | Chloramphenicol (4.0) |

| Escherichia coli | 5.0 | Ciprofloxacin (1.0) |

| Candida albicans | 1.25 | Fluconazole (2.5) |

| Aspergillus fumigatus | 2.5 | Amphotericin B (1.0) |

Mechanistic studies suggest:

-

Fungal CYP51 Inhibition: The triazole nitrogen coordinates to heme iron in lanosterol 14α-demethylase, disrupting ergosterol biosynthesis .

-

Bacterial Topoisomerase IV Binding: The pyridinyl group intercalates into DNA-enzyme complexes, preventing replication.

Research Limitations and Future Directions

Knowledge Gaps

-

ADME/Tox Profile: No published data on pharmacokinetics, plasma protein binding, or hepatotoxicity.

-

Resistance Potential: Unknown if microbial efflux pumps or target mutations reduce efficacy.

-

Synergistic Combinations: Unexplored partnerships with β-lactams or antimetabolites.

Recommended Studies

-

In Vivo Efficacy Models: Murine infection and xenograft studies to validate preclinical potential.

-

Crystallographic Analysis: Co-crystallization with CYP51 or tubulin to elucidate binding modes.

-

Prodrug Development: Esterification of the acetamide to enhance oral bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume